molecular formula C7H6FNO2 B1295202 4-Fluoro-3-nitrotoluene CAS No. 446-11-7

4-Fluoro-3-nitrotoluene

Cat. No. B1295202
CAS RN: 446-11-7
M. Wt: 155.13 g/mol
InChI Key: OORBDHOQLZRIQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated nitro compounds involves multi-step processes. For instance, 3-Fluoro-4-nitrophenol (FNP), a compound with similar substitution patterns to 4-Fluoro-3-nitrotoluene, was synthesized from m-fluoroaniline through diazotization, hydrolysis, nitration, and separation of isomers . Another study synthesized 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene by methoxylation and demethylation, with specific reaction conditions optimized for yield and purity . These methods indicate the complexity and careful control required in synthesizing fluoronitro compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-fluoro 4-nitrostilbene (FONS), was determined using single-crystal X-ray diffraction, which revealed a monoclinic system with a noncentrosymmetric space group . Although the exact structure of 4-Fluoro-3-nitrotoluene is not provided, similar analytical techniques would likely be used to elucidate its molecular structure.

Chemical Reactions Analysis

Fluoronitro compounds participate in various chemical reactions. For example, 3-fluoroquinoline 1-oxide was nitrated to form 3-fluoro-4-nitroquinoline 1-oxide, and the fluorine atom could be replaced with different nucleophiles . This demonstrates the reactivity of the fluorine and nitro groups in such molecules, which is relevant to understanding the chemical behavior of 4-Fluoro-3-nitrotoluene.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoronitro compounds are diverse. The novel organic nonlinear optical material FONS showed no absorption in the visible region, with a cut-off wavelength at 408 nm and an optical band gap of 3.27 eV . The thermal behavior was studied using TGA/DTA analyses, and the nonlinear optical (NLO) properties were confirmed by the Kurtz and Perry powder SHG technique . These properties are indicative of the potential applications of fluoronitro compounds in optical materials.

Safety And Hazards

4-Fluoro-3-nitrotoluene is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

4-Fluoro-3-nitrotoluene is used as an intermediate for the synthesis of herbicides, fungicides, and insecticides . Its high solubility in organic solvents makes it an ideal intermediate for the production of agrochemicals .

properties

IUPAC Name

1-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBDHOQLZRIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196234
Record name 4-Fluoro-3-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrotoluene

CAS RN

446-11-7
Record name 4-Fluoro-3-nitrotoluene
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Record name 446-11-7
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Record name 4-Fluoro-3-nitrotoluene
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Record name 4-Fluoro-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RM Slade, MA Phillips, JG Berger - Molecular Diversity, 1998 - Springer
… 4-Fluoro-3-nitrotoluene was dissolved in carbon tetrachloride (0.32 to 0.46 M), 1.1 equiv of … Cleavage of the scaffold from the resin at this stage provided 4-fluoro-3-nitrotoluene in 84% …
Number of citations: 12 link.springer.com
GI Gonzalez, J Zhu - The Journal of Organic Chemistry, 1999 - ACS Publications
… Similarly, the presence of an external electrophilic partner such as 4-fluoro-3-nitrotoluene (34) did not interfere with the reaction pathway of 18, and no trace of cross-coupled product …
Number of citations: 63 pubs.acs.org
TF Woiwode, C Rose… - The Journal of Organic …, 1998 - wandless.stanford.edu
… Thus, 4-fluoro-3-nitrotoluene is an acceptable electrophile for this reaction, whereas 3-fluoro4-nitrotoluene provides none of the desired ether (entries 8 and 9). However, the reaction …
Number of citations: 78 wandless.stanford.edu
R Beugelmans, GP Singh… - The Journal of …, 1994 - ACS Publications
The first examples of macrocyclization using the intramolecular SnAt reaction are reported. The method has allowed the efficient preparation of the elusive 16-membered macrocyclic …
Number of citations: 100 pubs.acs.org
X He, UJ Griesser, JG Stowell… - Journal of …, 2001 - Wiley Online Library
… 2-Amino-5-methyl-3-thiophenecarbonitrile (139 g, 1 mol) and 4-fluoro-3-nitrotoluene (124.5 mL, 1 mol, Aldrich) were dissolved in THF (300 mL, Fisher) and added in a dropwise manner …
Number of citations: 42 onlinelibrary.wiley.com
RJ Faggyas, NL Sloan, N Buijs… - European Journal of …, 2019 - Wiley Online Library
… Initially, the known L-3-aminoalanine derivative 7,21 was subjected to an S N Ar reaction with 4-fluoro-3-nitrotoluene under basic conditions, which gave coupled product 8 in 62 % yield.…
J Blankenstein, J Zhu - European journal of organic chemistry, 2005 - Wiley Online Library
… Similarly, the presence of external nucleophile 4-fluoro-3-nitrotoluene in the reaction mixture did not interfere with the outcome of the intramolecular S N Ar reaction. Molecular modeling …
X He - 2000 - search.proquest.com
The purpose of the present study is to control the crystallization of polymorphs through a thermodynamic and kinetic approach. The first project involves a thermodynamic control of …
Number of citations: 2 search.proquest.com
R Roth, G Schmidt, A Prud'homme… - … Process Research & …, 2019 - ACS Publications
… A mixture of 4-fluoro-3-nitrotoluene 6d (90 g, 0.58 mol), K 2 CO 3 (80.2 g, 0.58 mol), 4,5-dibromo-2H-1,2,3-triazole 10 (132 g, 0.58 mol), and DMF (700 mL) was stirred at 85 C for 20 h. …
Number of citations: 4 pubs.acs.org
MVR Reddy, P Venkatapuram… - Journal of medicinal …, 2011 - ACS Publications
… Radical benzylic bromination of 4-fluoro-3-nitrotoluene yielded the corresponding 4-fluoro-3-nitrobenzyl bromide. The yield of this reaction was 84%, giving a yellow solid with a melting …
Number of citations: 99 pubs.acs.org

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